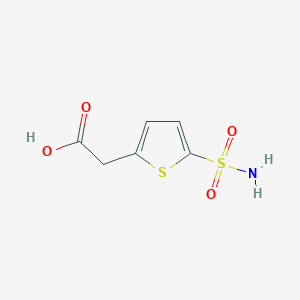

2-(5-Sulfamoylthiophen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-sulfamoylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYWHMBAXPNBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923198-70-3 | |

| Record name | 2-(5-sulfamoylthiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Sulfamoylthiophen-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-(5-Sulfamoylthiophen-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry, particularly as a scaffold for carbonic anhydrase inhibitors. The synthesis is presented as a multi-step process commencing from the readily available 2-(thiophen-2-yl)acetic acid. Each synthetic step is detailed with underlying mechanistic rationale and a complete experimental protocol. Furthermore, this guide outlines a systematic approach to the structural characterization and purity assessment of the final compound and its key intermediate, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: Significance and Rationale

Thiophene-based sulfonamides are a well-established class of compounds in pharmaceutical research, renowned for their diverse biological activities. Notably, the sulfonamide moiety is a key pharmacophore in many carbonic anhydrase inhibitors, which are utilized in the treatment of glaucoma, epilepsy, and other neurological disorders[1]. The strategic incorporation of an acetic acid functional group onto the thiophene ring at the 2-position provides a valuable handle for further molecular derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetic acid, therefore, represents a critical step in the generation of a library of potential drug candidates.

This guide is structured to provide not only a reproducible synthetic route but also a deep understanding of the chemical principles governing each transformation. The causality behind the selection of reagents and reaction conditions is elucidated to empower the researcher with the knowledge to troubleshoot and adapt these methods.

Synthetic Pathway and Experimental Protocols

The synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetic acid is most effectively achieved through a two-step sequence starting from 2-(thiophen-2-yl)acetic acid:

-

Chlorosulfonation: Introduction of a chlorosulfonyl group onto the thiophene ring.

-

Amination: Conversion of the sulfonyl chloride to the corresponding sulfonamide.

The overall synthetic workflow is depicted in the following diagram:

Sources

Technical Guide: Preliminary Bioactivity Screening of 2-(5-Sulfamoylthiophen-2-yl)acetic acid

Executive Summary & Rationale

This guide outlines the technical roadmap for the preliminary screening of 2-(5-Sulfamoylthiophen-2-yl)acetic acid . Based on its pharmacophore—a thiophene ring substituted with a primary sulfonamide (

Scientific Justification:

-

Primary Target (CA): The sulfonamide group is the classic Zinc-Binding Group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (EC 4.2.1.1). The thiophene scaffold acts as a bioisostere to the benzene ring found in Acetazolamide and Dorzolamide, often improving potency against specific isoforms [1].

-

Secondary Features: The acetic acid tail provides a hydrophilic handle, potentially increasing solubility compared to lipophilic sulfonamides, which is critical for topical applications (e.g., antiglaucoma eye drops) or targeting extracellular tumor-associated isoforms (CA IX/XII) [2].

This guide prioritizes CA Inhibition as the primary screen, followed by isoform selectivity profiling.

Chemoinformatic Profile & Stock Preparation

Before wet-lab screening, the compound must be solubilized correctly to avoid false negatives due to precipitation.

| Property | Value (Predicted) | Implication for Screening |

| Molecular Weight | ~221.25 g/mol | Fragment-like; high ligand efficiency potential. |

| LogP | ~0.5 - 1.2 | Moderate hydrophilicity; likely water-soluble at neutral pH. |

| pKa (Acid) | ~4.5 (Acetic acid) | Ionized (anionic) at physiological pH (7.4). |

| pKa (Sulfonamide) | ~10.0 | Neutral at physiological pH; binds Zn(II) as anion ( |

Protocol: Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO). While the acid tail aids water solubility, initial stocks should be in 100% DMSO to prevent hydrolysis or aggregation.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Weigh 2.21 mg of powder

dissolve in 1.0 mL anhydrous DMSO.

-

-

Storage: Aliquot into amber vials (light sensitive thiophene) and store at -20°C. Avoid repeated freeze-thaw cycles.

Primary Screen: Carbonic Anhydrase Esterase Assay

Objective: Rapidly determine if the compound inhibits CA activity using a high-throughput colorimetric plate assay.

Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), acting as a surrogate for the physiological

Reagents & Buffer System

-

Enzyme: Recombinant Human CA II (hCA II) – The cytosolic "off-target" standard.

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

-

Assay Buffer: 12.5 mM Tris-SO

, pH 7.4 (Avoid chloride buffers as

Step-by-Step Protocol

-

Dilution Series: Prepare serial dilutions of the compound in assay buffer (0.1 nM to 10

M final concentration). Maintain DMSO constant at <1%. -

Enzyme Incubation:

-

Add 140

L of Assay Buffer to 96-well plate. -

Add 20

L of Enzyme solution (hCA II, final conc. 100 nM). -

Add 20

L of Compound dilution. -

Critical Step: Incubate for 15 minutes at 25°C to allow the sulfonamide to displace the zinc-bound water molecule.

-

-

Reaction Initiation:

-

Add 20

L of Substrate (4-NPA, final conc. 1 mM). -

Total Volume: 200

L.

-

-

Detection:

-

Measure Absorbance at 400 nm immediately (Kinetic mode) for 15 minutes.

-

The slope of the linear portion represents the initial velocity (

).

-

Visualization: Assay Workflow

Figure 1: High-throughput colorimetric workflow for determining esterase inhibition.

Secondary Validation: Stopped-Flow CO2 Hydration

The esterase assay is a proxy. The "Gold Standard" validation measures the physiological reaction:

Methodology:

-

Instrument: Stopped-flow apparatus (e.g., Applied Photophysics).

-

Indicator: Phenol Red (changes color as pH drops due to

production). -

Reaction:

-

Syringe A: Enzyme + Inhibitor + Phenol Red in Buffer.

-

Syringe B:

-saturated water.

-

-

Measurement: Monitor absorbance drop at 557 nm over 10–100 milliseconds.

-

Analysis: Fit to the Cheng-Prusoff equation to derive

from

Selectivity & Mechanism of Action[1]

To determine the therapeutic utility of 2-(5-Sulfamoylthiophen-2-yl)acetic acid, you must screen against a panel of isoforms.

Isoform Panel Strategy

-

hCA I & II (Cytosolic): Ubiquitous. Inhibition leads to systemic side effects (diuresis, paresthesia).

-

hCA IX & XII (Transmembrane): Tumor-associated (hypoxia-induced). Inhibition targets cancer metastasis.

-

Hypothesis: The acetic acid tail may provide selectivity for hCA IX due to specific hydrophilic interactions at the entrance of the active site, distinguishing it from the lipophilic pockets of hCA II [5].

Mechanistic Visualization

The diagram below illustrates the competitive inhibition mechanism where the sulfonamide anion coordinates with the catalytic Zinc ion, displacing the nucleophilic hydroxide.

Figure 2: Mechanistic interaction of the sulfonamide scaffold within the CA active site.

Data Analysis & Interpretation

Summarize your screening data using the following template to determine "Hit" status.

| Parameter | Formula / Method | Acceptance Criteria (Hit) |

| Sigmoidal dose-response fit (4-parameter logistic) | ||

| Selectivity Ratio |

Note on COX Inhibition: While the acetic acid moiety resembles NSAID fragments (e.g., Diclofenac), the lack of a second lipophilic aromatic ring typically required for the hydrophobic channel of COX-1/2 suggests this molecule will have weak or no COX activity . However, a counter-screen against COX-2 is recommended if the compound is intended for anti-inflammatory use.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of a 5-Sulfamoyl-thiophene-2-carboxylic Acid Derivative Adduct of Human Carbonic Anhydrase II. Journal of Medicinal Chemistry. Link

-

Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

The Sulfamoylthiophene Scaffold: A Technical Review of Synthesis, SAR, and Therapeutic Utility

The following technical guide provides an in-depth review of sulfamoylthiophene compounds, designed for researchers and drug development professionals.

Executive Summary

The sulfamoylthiophene moiety (

This guide analyzes the sulfamoylthiophene architecture, detailing its primary role in Carbonic Anhydrase (CA) inhibition (e.g., Dorzolamide) and its expanding utility in selective COX-2 inhibition and oncology. We provide a validated synthetic workflow, detailed structure-activity relationship (SAR) data, and mechanistic insights grounded in recent literature.

Molecular Architecture & Pharmacophore

Thiophene as a Bioisostere

The substitution of a benzene ring with a thiophene ring (thienyl) is a classic strategy in lead optimization.

-

Electronic Effects: Thiophene is

-excessive compared to benzene, allowing it to act as a more potent electron donor. This influences the acidity ( -

Steric Profile: The bond angle of C–S–C in thiophene (

) differs from the C–C–C angle in benzene (

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism for sulfamoylthiophenes involves the coordination of the sulfonamide nitrogen anion to the catalytic Zinc ion (

-

Displacement: The sulfonamide displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

. -

Selectivity: The "tail" region of the molecule (attached to the thiophene) interacts with the hydrophobic and hydrophilic halves of the active site cleft, dictating isoform selectivity (e.g., hCA II vs. hCA IX).

Visualizing the Mechanism

The following diagram illustrates the binding interaction and the synthetic logic.

Figure 1: Pharmacophore assembly of sulfamoylthiophenes and their mechanism of zinc coordination in Carbonic Anhydrase inhibition.

Chemical Synthesis Strategies

The construction of sulfamoylthiophenes typically follows an electrophilic aromatic substitution pathway. The high reactivity of the thiophene ring facilitates direct chlorosulfonation.

General Synthetic Route (Chlorosulfonation)

-

Substrate: Substituted thiophene (e.g., 2-chlorothiophene or thiophene-2-carboxylate).

-

Reagent: Chlorosulfonic acid (

), often in excess. -

Intermediate: Thiophenesulfonyl chloride.

-

Amination: Reaction with aqueous ammonia or substituted amines to yield the sulfonamide.

Detailed Experimental Protocol

Objective: Synthesis of 5-sulfamoylthiophene-2-carboxylic acid methyl ester. Note: This protocol is adapted from standard methodologies for sulfonamide synthesis [1, 4].

Reagents:

-

Methyl thiophene-2-carboxylate (

equiv) -

Chlorosulfonic acid (

equiv) -

Phosphorus pentachloride (

, -

Aqueous Ammonia (

, excess) or

Step-by-Step Methodology:

-

Chlorosulfonation (The Electrophilic Attack):

-

Cool Chlorosulfonic acid (

equiv) to -

Add Methyl thiophene-2-carboxylate (

equiv) dropwise over 30 minutes. Reasoning: Thiophene is exothermic upon sulfonation; temperature control prevents polymerization. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat to

for 1 hour to drive the reaction to completion (monitoring by TLC). -

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil. Extract with Dichloromethane (DCM), dry over

, and evaporate.

-

-

Amination (The Nucleophilic Substitution):

-

Dissolve the crude sulfonyl chloride in Acetone or THF.

-

Cool to

. -

Add aqueous Ammonia (

equiv) dropwise. Reasoning: Excess ammonia acts as both the nucleophile and the base to neutralize the HCl by-product. -

Stir at room temperature for 4 hours.

-

Workup: Acidify carefully with

to pH 2-3. The sulfonamide product will precipitate. -

Purification: Filter the solid and recrystallize from Ethanol/Water.[1]

-

Validation Criteria:

-

Yield: Expected >70%.

-

Characterization:

should show the disappearance of the thiophene proton at the sulfonation site and the appearance of a broad singlet (

Therapeutic Landscape & SAR Analysis

Carbonic Anhydrase Inhibition (CAI)

Sulfamoylthiophenes are the backbone of ocular hypertension therapy (e.g., Dorzolamide). Recent research focuses on targeting tumor-associated isoforms (hCA IX and XII) which regulate pH in hypoxic tumors.

Key SAR Findings:

-

Positioning: 2-sulfamoyl derivatives are generally more potent than 3-sulfamoyl analogs due to optimal geometry for Zn binding.

-

Tail Group: Elongated lipophilic tails at the 5-position enhance hCA IX selectivity over the ubiquitous hCA II [1, 3].

-

Hydrophilicity: Attaching hydrophilic moieties (e.g., sugar tails or ionic groups) prevents corneal penetration, favoring conjunctival absorption for ocular delivery [4].

Quantitative Data Summary (Inhibition Constants)

The following table summarizes inhibition constants (

| Compound Class | Substituent (R) | hCA I | hCA II | hCA IX | Selectivity (II/I) |

| Standard | Acetazolamide (AAZ) | 250 | 12.1 | 25 | 0.05 |

| Thiophene-A | 5-phenyl | 13.3 | 4.3 | 32.1 | 0.32 |

| Thiophene-B | 5-(4-sulfamoylphenyl) | 87.6 | 78.8 | 6.8 | 0.90 |

| Thiophene-C | 5-alkyl (Linear) | 45.0 | 10.5 | 15.2 | 0.23 |

Table 1: Comparative inhibitory profiles. Note that Thiophene-A (Compound 3i in literature) shows superior potency against hCA II compared to AAZ [1].

COX-2 Inhibition

Sulfamoylthiophenes serve as bioisosteres for the "coxib" class of drugs. The thiophene ring replaces the central phenyl ring of Celecoxib.

-

Requirement: A bulky substituent (e.g., aryl group) at the adjacent position to the sulfonamide is required to fill the hydrophobic side pocket of COX-2, which is absent in COX-1 [6, 8].[2]

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological assay.

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

-

Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study. Source: PubMed. URL:[Link]

-

Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases. Source: MDPI. URL:[Link]

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Source: National Institutes of Health (PMC). URL:[Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Advances. URL:[Link][3]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: ScienceOpen. URL:[Link]

-

Biological Activities of Thiophenes. Source: Encyclopedia MDPI.[4] URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetic Acid

Strategic Overview & Scientific Rationale

Thiophene-sulfonamides represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in the development of carbonic anhydrase inhibitors and other sulfonamide-based therapeutics. The compound 2-(5-sulfamoylthiophen-2-yl)acetic acid (CAS: 923198-70-3)[1] is a highly versatile intermediate. The presence of both a sulfonamide donor group and a carboxylic acid handle allows for orthogonal functionalization during drug discovery campaigns.

This application note details a robust, self-validating two-step synthetic protocol starting from commercially available thiophene-2-acetic acid (CAS: 1918-77-0)[2]. The methodology leverages the innate electron-rich nature of the thiophene ring to drive a regioselective chlorosulfonation[3], followed by a pH-driven amidation and purification sequence that eliminates the need for complex chromatography.

Mechanistic Pathway & Workflow

The synthesis proceeds via an electrophilic aromatic substitution followed by a nucleophilic acyl substitution. The acetic acid moiety at the 2-position provides mild steric hindrance and inductive electron donation, directing the incoming electrophile almost exclusively to the 5-position of the thiophene ring[3].

Fig 1: Two-step synthetic workflow for 2-(5-sulfamoylthiophen-2-yl)acetic acid.

Quantitative Data & Reagent Summary

The following stoichiometry is optimized for a 10-gram scale synthesis, ensuring sufficient excess of reactive gases/liquids to drive the equilibrium while maintaining thermal safety.

| Reagent / Material | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |

| Thiophene-2-acetic acid | 1918-77-0 | 142.18 | 1.0 | 10.0 g | Starting Material |

| Chlorosulfonic acid | 7790-94-5 | 116.52 | 5.0 | 23.4 mL | Reagent / Solvent |

| Ammonium hydroxide (28% aq) | 1336-21-6 | 35.05 | Excess | 100 mL | Nucleophile / Base |

| Hydrochloric acid (37% aq) | 7647-01-0 | 36.46 | As needed | ~80 mL | Acidifying Agent |

Step-by-Step Experimental Methodologies

Step 1: Regioselective Chlorosulfonation

Objective: Convert thiophene-2-acetic acid[4] to the highly electrophilic intermediate, 2-(5-(chlorosulfonyl)thiophen-2-yl)acetic acid[5].

-

Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube to rigorously exclude ambient moisture.

-

Reagent Loading: Add 23.4 mL (5.0 eq) of neat chlorosulfonic acid to the flask. Cool the system to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add 10.0 g (0.0703 mol) of thiophene-2-acetic acid in small portions over 30 minutes.

-

Expertise & Causality: The sulfonation of thiophene is a highly exothermic process[6]. Chlorosulfonic acid serves a dual purpose: the first equivalent forms the sulfonic acid intermediate, while subsequent equivalents act as the chlorinating agent to yield the sulfonyl chloride[3]. Slow addition and external cooling are strictly required to prevent localized overheating, which causes charring, ring decomposition, and the formation of di-sulfonated byproducts[6].

-

-

Reaction Progression: Maintain the reaction at 0 °C for 1 hour post-addition. Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for an additional 2 hours to ensure complete conversion to the sulfonyl chloride.

-

Quenching: Carefully pour the reaction mixture dropwise into a large beaker containing 200 g of crushed ice under vigorous stirring.

-

Expertise & Causality: Chlorosulfonic acid reacts violently with water. Pouring the mixture onto a massive excess of ice safely dissipates the immense heat of hydrolysis, preventing thermal degradation of the product.

-

-

Isolation: The intermediate, 2-(5-(chlorosulfonyl)thiophen-2-yl)acetic acid[5], will precipitate as an off-white solid. Filter under vacuum, wash with ice-cold water (3 × 20 mL), and dry briefly. Critical Note: Proceed immediately to Step 2. Sulfonyl chlorides are susceptible to slow hydrolysis back to sulfonic acids upon prolonged exposure to atmospheric moisture.

Step 2: Amidation and pH-Driven Isolation

Objective: Convert the sulfonyl chloride to the final sulfonamide[1] and purify via phase-selective precipitation.

-

Preparation: In a 500 mL Erlenmeyer flask, add 100 mL of concentrated ammonium hydroxide (28% aqueous NH₄OH) and cool to 0 °C in an ice-water bath.

-

Nucleophilic Addition: Transfer the damp sulfonyl chloride intermediate directly into the vigorously stirring ammonia solution.

-

Expertise & Causality: The excess ammonia acts simultaneously as the nucleophile for the acyl substitution and as the base to neutralize the HCl generated during the reaction, driving the equilibrium entirely to the product side.

-

-

Reaction Progression: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1.5 hours. The solid will dissolve as it forms the highly water-soluble ammonium carboxylate salt of the product.

-

Intermediate Purification (Self-Validating Step): Filter the basic aqueous solution through a Celite pad.

-

Expertise & Causality: Because the target molecule is a carboxylic acid, it remains dissolved as a salt in the basic medium. Any unreacted starting materials or neutral organic impurities (such as diaryl sulfone byproducts) remain insoluble and are effectively removed at this stage without the need for column chromatography.

-

-

Precipitation: Cool the purified filtrate to 0 °C and slowly add concentrated HCl (37%) dropwise until the solution reaches a pH of ~2.

-

Expertise & Causality: Acidification protonates the carboxylate group. The resulting neutral 2-(5-sulfamoylthiophen-2-yl)acetic acid[1] is insoluble in cold water and rapidly precipitates out of the solution.

-

-

Final Isolation: Filter the pristine white precipitate under vacuum, wash with cold water (3 × 30 mL), and dry in a vacuum oven at 45 °C overnight.

Analytical Characterization (Expected)

To verify the structural integrity of the synthesized 2-(5-sulfamoylthiophen-2-yl)acetic acid, the following analytical signatures should be observed:

-

LC-MS (ESI-): m/z expected for C₆H₇NO₄S₂ [M-H]⁻ is 220.0.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a broad singlet at ~12.5 ppm (1H, COOH), a broad singlet at ~7.5 ppm (2H, SO₂NH₂), two doublets in the aromatic region at ~7.3 ppm and ~6.9 ppm (2H, thiophene CH, exhibiting characteristic coupling J ≈ 3.8 Hz), and a singlet at ~3.8 ppm (2H, CH₂).

References

Sources

- 1. CAS 923198-70-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]

"developing analytical methods for 2-(5-Sulfamoylthiophen-2-yl)acetic acid quantification"

Executive Summary

This guide details the protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for quantifying 2-(5-Sulfamoylthiophen-2-yl)acetic acid (CAS: 923198-70-3). This compound, characterized by a polar sulfamoyl moiety and an acidic carboxyl group attached to a thiophene core, presents specific retention and peak shape challenges in Reverse Phase Chromatography (RPC).

Target Audience: Analytical Chemists, QC Managers, and CMC Leads in pharmaceutical development. Primary Application: Quantification of starting materials, intermediates, or impurities in the synthesis of thiophene-sulfonamide class drugs (e.g., carbonic anhydrase inhibitors).

Physicochemical Analysis & Method Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

| Property | Characteristic | Analytical Implication |

| Core Structure | Thiophene Ring | Provides UV absorption (λmax ~235-255 nm) and hydrophobicity for RP-retention. |

| Functional Group A | Sulfamoyl (-SO₂NH₂) | Highly polar; Hydrogen bond donor/acceptor. Risk of peak tailing due to silanol interactions. |

| Functional Group B | Acetic Acid (-CH₂COOH) | Weakly acidic (pKa ~3.9). Ionizes to -COO⁻ at neutral pH, causing loss of retention. |

Strategic Decision:

To achieve reproducible retention on a standard C18 column, the mobile phase pH must be controlled below the pKa of the carboxylic acid (target pH 2.0–2.5). This suppresses ionization (

Analytical Workflow Visualization

The following diagram outlines the logical flow for method development and troubleshooting, ensuring a self-validating system.

Caption: Figure 1. Decision tree for the development of the STAA quantification method, emphasizing iterative optimization based on peak topology.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Methanol (HPLC Grade).

-

Orthophosphoric Acid (85%) or Formic Acid (for LC-MS compatibility).

-

Water (Milli-Q, 18.2 MΩ).

-

-

Reference Standard: 2-(5-Sulfamoylthiophen-2-yl)acetic acid (Purity >98%).

Chromatographic Conditions

This protocol uses an Acidic Mobile Phase strategy to ensure retention.

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area with double end-capping reduces silanol activity, minimizing tailing for sulfonamides [1]. |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.2) | Suppresses carboxylic acid ionization; improves peak shape. |

| Mobile Phase B | Acetonitrile | Stronger solvent strength than MeOH; lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Maintains reproducible viscosity and kinetics. |

| Detection | UV at 254 nm (BW 4 nm); Ref 360 nm | 254 nm targets the thiophene chromophore; 360 nm reference corrects for drift. |

| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity needs. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.00 | 95 | 5 | Initial equilibration (highly aqueous to retain polar analyte). |

| 10.00 | 40 | 60 | Linear gradient to elute analyte and hydrophobic impurities. |

| 12.00 | 40 | 60 | Isocratic hold to clear column. |

| 12.10 | 95 | 5 | Return to initial conditions.[1] |

| 17.00 | 95 | 5 | Re-equilibration (Critical for retention reproducibility). |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Initial).

-

Note: Diluting in the initial mobile phase prevents "solvent shock" which causes peak distortion for early eluting peaks.

-

Method Validation (ICH Q2 Guidelines)

To ensure the method is trustworthy and authoritative, perform the following validation steps [2].

System Suitability Testing (SST)

Before every analysis, inject the Working Standard (n=5) and verify:

-

Retention Time %RSD: ≤ 2.0%

-

Peak Area %RSD: ≤ 2.0%

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Strict control here ensures no secondary interactions).

-

Theoretical Plates (N): > 2000

Linearity & Range

-

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance Criteria: Correlation coefficient (

) ≥ 0.999.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

-

Acid Stress: 0.1N HCl, 60°C, 2 hours.

-

Oxidation: 3% H₂O₂, RT, 2 hours.

-

Observation: The thiophene ring is susceptible to oxidation. Ensure the sulfoxide degradation products (if any) are resolved from the main peak.

Troubleshooting & Optimization

Issue 1: Peak Tailing (> 1.5)

-

Cause: Interaction between the sulfamoyl nitrogen and residual silanols on the silica support.

-

Solution: Switch to a column with "Polar Embedded" groups (e.g., Waters SymmetryShield RP18) or increase buffer ionic strength (use 20mM Phosphate buffer pH 2.5 instead of simple acidified water).

Issue 2: Retention Time Drift

-

Cause: Incomplete column re-equilibration or pH fluctuation.

-

Solution: Ensure the re-equilibration time is at least 5x column volumes. Verify mobile phase pH daily.

Issue 3: Low Sensitivity

-

Cause: 254 nm might not be the absolute lambda max.

-

Solution: Use the DAD to scan 200–400 nm. Thiophene derivatives often have a secondary strong absorption band near 230-235 nm. Switching to 230 nm may double sensitivity, but check for solvent cutoff interference.

References

-

Majors, R. E. (2018). Column Watch: Modern HPLC Column Technology for Pharmaceutical Analysis. LCGC North America. Link

-

ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-(5-sulfamoylthiophen-2-yl)acetic acid (CAS 923198-70-3).[2] Link

-

Bhardwaj, S. et al. (2019). Analytical Methods for Sulfonamide Derivatives: A Review. Journal of Pharmaceutical Analysis. Link

Sources

Application Note: 2-(5-Sulfamoylthiophen-2-yl)acetic acid as a Carbonic Anhydrase Inhibitor

Introduction & Mechanism of Action

2-(5-Sulfamoylthiophen-2-yl)acetic acid (CAS: 923198-70-3) is a representative small-molecule inhibitor of the Carbonic Anhydrase (CA) superfamily. Belonging to the thiophene-sulfonamide class, it shares structural homology with clinically approved antiglaucoma agents such as Dorzolamide and Brinzolamide.

This compound serves as an excellent model ligand for structural biology and enzyme inhibition assays due to its dual-functionality:

-

Primary Sulfonamide (

): The Zinc-Binding Group (ZBG) that coordinates directly to the catalytic -

Acetic Acid Tail (

): A hydrophilic handle that interacts with the outer rim of the active site, influencing isoform selectivity (e.g., hCA II vs. hCA IX) and water solubility.

Pharmacophore & Binding Mode

The inhibition mechanism is competitive. The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.

Caption: Mechanism of Action. The sulfonamide warhead coordinates Zinc, while the acetic acid tail engages hydrophilic residues at the active site rim.

Chemical Properties & Handling[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 221.25 g/mol

-

Solubility: Soluble in DMSO (>50 mM). Aqueous solubility is pH-dependent; the carboxylic acid (

) ensures solubility in neutral buffers (PBS, HEPES pH 7.4), while the sulfonamide ( -

Stability: Stable as a solid at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles.

Protocol A: Stopped-Flow CO2 Hydration Assay

Purpose: To determine the inhibition constant (

Reagents

-

Assay Buffer: 20 mM HEPES, 20 mM

, pH 7.5. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water (bubbled for 30 min at 25°C). -

Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).

Workflow

-

Compound Preparation:

-

Prepare a 10 mM stock in 100% DMSO.

-

Perform serial dilutions (e.g., 100 nM to 0.1 nM) in Assay Buffer. Note: Keep DMSO < 1% final.

-

-

Incubation:

-

Mix Enzyme + Inhibitor solution.

-

Incubate for 15 minutes at Room Temperature (RT) to allow formation of the E-I complex.

-

-

Measurement (Stopped-Flow):

-

Syringe A: Enzyme-Inhibitor mix + Phenol Red in buffer.

-

Syringe B:

-saturated water. -

Rapidly mix (1:1) in the stopped-flow chamber.

-

-

Detection:

-

Monitor Absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).

-

Record the initial velocity (

) of the reaction.

-

Data Analysis

Calculate the inhibition constant (

Protocol B: Esterase Activity Assay (Colorimetric)

Purpose: A high-throughput alternative for labs without stopped-flow equipment. CAs can hydrolyze esters (pseudo-substrate activity).

Reagents

-

Substrate: 4-Nitrophenyl acetate (4-NPA). Prepare 1 mM stock in acetonitrile.

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Enzyme: hCA II (higher concentration required: ~0.5–1

M).

Step-by-Step Procedure

-

Plate Setup: Use a 96-well clear microplate.

-

Additions:

-

Add 80

L Assay Buffer. -

Add 10

L Inhibitor dilution (or DMSO control). -

Add 10

L Enzyme solution.

-

-

Pre-incubation: Shake plate for 10 min at 25°C.

-

Reaction Start:

-

Add 100

L of 1 mM 4-NPA substrate (freshly diluted in buffer).

-

-

Kinetic Read:

-

Measure Absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes.

-

-

Controls: Include a "No Enzyme" blank to account for spontaneous hydrolysis of 4-NPA.

Caption: Standardized workflow for determining inhibitory potency of thiophene-sulfonamides.

Representative Data & Expectations

While experimental values must be determined for your specific lot, thiophene-sulfonamides typically exhibit the following profile:

| Isoform | Expected | Selectivity Profile |

| hCA I | 200 - 10,000 | Low (Cytosolic, abundant in RBCs) |

| hCA II | 2 - 10 | High (Glaucoma target, cytosolic) |

| hCA IX | 10 - 50 | Moderate (Hypoxia-induced tumor target) |

| hCA XII | 5 - 30 | High (Transmembrane, tumor-associated) |

Interpretation:

-

High Potency: If

nM against hCA II, the compound is a potent inhibitor. -

Selectivity: The acetic acid tail generally confers high water solubility but may lack the hydrophobic bulk required for high selectivity against hCA I.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry. Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode of the thiophene-sulfonamide scaffold. Journal of Medicinal Chemistry. Link

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

Sources

"high-throughput screening with 2-(5-Sulfamoylthiophen-2-yl)acetic acid"

Application Note: High-Throughput Screening Optimization for 2-(5-Sulfamoylthiophen-2-yl)acetic acid

Executive Summary

This guide details the high-throughput screening (HTS) protocol for 2-(5-Sulfamoylthiophen-2-yl)acetic acid , a representative fragment and building block in the discovery of Carbonic Anhydrase (CA) inhibitors. While sulfonamides are the "gold standard" zinc-binding pharmacophore for CAs, the addition of the acetic acid moiety introduces specific solubility and electrostatic considerations that distinguish it from lipophilic inhibitors like acetazolamide.

This protocol utilizes the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay , a robust, colorimetric method preferred for HTS over the physiological CO₂ hydration assay due to its amenability to automation and lower susceptibility to atmospheric CO₂ contamination.

Compound Profile & Mechanistic Insight

-

Compound Name: 2-(5-Sulfamoylthiophen-2-yl)acetic acid[1][2]

-

Core Scaffold: Thiophene-2-sulfonamide[3]

-

Key Functionalities:

-

Sulfonamide (-SO₂NH₂): Primary Zinc-Binding Group (ZBG). It exists as the anion (R-SO₂NH⁻) at physiological pH, coordinating directly to the Zn²⁺ ion in the CA active site.

-

Acetic Acid (-CH₂COOH): Provides a hydrophilic "tail." At pH 7.4, this group is deprotonated (carboxylate), improving aqueous solubility but potentially incurring electrostatic repulsion if the binding pocket entrance is electronegative (e.g., CA IX mimics).

-

-

Target: Human Carbonic Anhydrases (hCA), specifically Isoforms I, II (cytosolic), and IX/XII (transmembrane, tumor-associated).

Mechanism of Action (Visualized)

Caption: Bidentate interaction mode where the sulfonamide anchors to the catalytic Zinc, while the acetic acid tail orients towards the solvent interface.

HTS Protocol: 4-NPA Esterase Assay

This assay measures the ability of CA to hydrolyze 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow) and acetate. Inhibitors prevent this color change.

Reagents & Buffer Preparation

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

-

Note: Do not use Chloride buffers (e.g., Tris-HCl) as Cl⁻ is a weak inhibitor of CA and can interfere with kinetic measurements.

-

Additive: 0.1% Tween-20 (prevents compound aggregation/PAINS).

-

-

Enzyme: Recombinant hCA II (Sigma or equivalent). Final concentration: 100 nM.

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Stock: 100 mM in Acetone (stable for 1 week at -20°C).

-

Working Solution: Dilute to 3 mM in water immediately before use.

-

-

Compound Stock: 10 mM in 100% DMSO.

Experimental Workflow (Automated)

-

Compound Dispensing:

-

Dispense 0.5 µL of compound (10 mM stock) into 384-well clear-bottom plates (Greiner).

-

Controls: Col 1-2 (DMSO only, 0% Inhibition), Col 23-24 (10 µM Acetazolamide, 100% Inhibition).

-

-

Enzyme Addition:

-

Add 25 µL of hCA II enzyme solution (200 nM in Assay Buffer) to all wells.

-

Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT. This allows the sulfonamide to displace the zinc-bound water molecule.

-

-

Substrate Initiation:

-

Add 25 µL of 3 mM 4-NPA substrate solution.

-

Final Assay Volume: 50.5 µL.

-

Final Concentrations: 100 nM Enzyme, 1.5 mM Substrate, 1% DMSO.

-

-

Detection:

-

Measure Absorbance at 405 nm (Abs405) immediately in kinetic mode.

-

Duration: 15 minutes, read every 30 seconds.

-

Workflow Diagram

Caption: Step-by-step liquid handling workflow for the esterase colorimetric assay.

Data Analysis & Quality Control

Calculating Inhibition

The assay is kinetic. Do not use endpoint values, as 4-NPA undergoes slow spontaneous hydrolysis.

-

Calculate the Slope (V₀) of the linear portion of the Abs405 vs. Time curve (typically 2–10 min).

-

% Inhibition Formula:

- : Slope of test compound.

- : Slope of DMSO-only wells.

- : Slope of no-enzyme wells (spontaneous hydrolysis).

Acceptance Criteria

-

Z-Prime (Z'): Must be > 0.5 for a valid HTS run.

-

Signal-to-Background (S/B): > 5.0.

Troubleshooting & Secondary Validation

| Issue | Probable Cause | Solution |

| Precipitation | Acidic tail lowers solubility in high salt. | Ensure final DMSO is 1-2%. Use Tris buffer (pH 7.6) to keep the carboxylate ionized. |

| High Background | Spontaneous hydrolysis of 4-NPA. | Prepare 4-NPA fresh. Keep stock in acetone, not water. Subtract blank wells. |

| False Positives | Aggregators (PAINS). | Add 0.01% Triton X-100 or Tween-20 to the assay buffer. |

Secondary Assay: Thermal Shift (TSA)

To confirm the compound binds the protein and isn't just interfering with the colorimetric readout:

-

Mix 5 µM hCA II + 50 µM Compound + SYPRO Orange dye.

-

Run a melt curve (25°C to 95°C).

-

Result: Specific sulfonamide binders typically shift the Melting Temperature (

) by +2°C to +8°C due to stabilization of the active site.

References

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2018). "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site."[4][5] Expert Opinion on Drug Discovery. Link

-

Alterio, V., et al. (2012). "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?" Chemical Reviews, 112(8), 4421-4468. Link

-

BenchChem Protocols. (2025). "Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay." Link

Sources

- 1. cn.chemcd.com [cn.chemcd.com]

- 2. 2,3,4,6-Tetrachlorobiphenyl Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 3. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Radiolabeling of 2-(5-Sulfamoylthiophen-2-yl)acetic acid for PET Imaging

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 2-(5-Sulfamoylthiophen-2-yl)acetic acid, a molecule of interest for molecular imaging due to its structural motifs, which are common in enzyme inhibitors. We present detailed, field-proven protocols for labeling this compound with the positron-emitting radionuclides Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for application in Positron Emission Tomography (PET) imaging studies. The guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for strategic decisions in precursor design, radiosynthesis, purification, and quality control. The protocols are designed to be self-validating, incorporating rigorous quality control checkpoints to ensure the final radiopharmaceutical product is of high purity, identity, and suitable for in vivo use. This document is intended for researchers, radiochemists, and drug development professionals engaged in the development of novel radiotracers for preclinical and clinical research.

Part I: Scientific Rationale & Strategy Selection

The development of a novel radiotracer requires a logical and systematic approach, beginning with an analysis of the target molecule and the selection of an appropriate radionuclide. The choices made at this stage have profound implications for the entire workflow, from chemical synthesis to the final imaging experiment.

Structural Analysis of the Target Compound

2-(5-Sulfamoylthiophen-2-yl)acetic acid possesses three key functional groups that inform the radiolabeling strategy:

-

Thiophene Ring: A five-membered aromatic heterocycle. While direct labeling on the ring is possible, it often requires harsh conditions or specific precursors (e.g., organotin or iodonium salt derivatives) and can be synthetically challenging. Thiophene derivatives are versatile building blocks in medicinal chemistry.[1][2]

-

Sulfamoyl Group (-SO₂NH₂): The sulfonamide moiety is a common pharmacophore. The nitrogen atom is a potential site for N-methylation, but this would alter the parent molecule's chemical identity and biological properties.

-

Acetic Acid Group (-CH₂COOH): This is the most attractive site for radiolabeling. Incorporating a radionuclide into this group, particularly by labeling the carboxyl carbon, preserves the parent molecule's structure perfectly. This is critical for ensuring that the radiotracer's biological activity mimics that of the non-radioactive compound.

Choice of Radionuclide for PET Imaging

For PET imaging, Carbon-11 and Fluorine-18 are the most widely used radionuclides. Their properties dictate the feasibility and design of the radiosynthesis.

| Radionuclide | Half-life (t½) | Decay Energy (β+ max) | Key Advantages | Key Challenges |

| Carbon-11 (¹¹C) | 20.4 minutes | 0.96 MeV | Allows for multiple scans in the same subject on the same day; labeling often does not alter the molecule's structure ("isotopic labeling").[3] | Short half-life demands extremely rapid and efficient synthesis, purification, and QC (typically < 40-60 minutes). Requires an on-site cyclotron. |

| Fluorine-18 (¹⁸F) | 109.7 minutes | 0.64 MeV | Longer half-life allows for more complex, multi-step syntheses, centralized production and distribution, and longer imaging protocols.[4] | Labeling requires introducing a non-native fluorine atom, which can alter the molecule's biological properties. Requires careful precursor design. |

Proposed Radiolabeling Strategies

Based on the structural analysis and radionuclide properties, we propose two primary strategies. The selection depends on the available infrastructure (e.g., [¹¹C]CO capability) and the desired imaging application.

-

Strategy A: [¹¹C]Carboxylation. This is the preferred method as it incorporates ¹¹C into the carboxylic acid group without altering the molecule's structure. A novel and efficient method involves the palladium-mediated insertive carbonylation using cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO).[5][6] This approach offers high reliability and applicability to a broad range of compounds.

-

Strategy B: [¹⁸F]Fluoroalkylation. This strategy provides a tracer with a longer half-life. It involves synthesizing a precursor where the carboxylic acid is esterified with an alkyl chain bearing a suitable leaving group (e.g., tosylate). This precursor then undergoes nucleophilic substitution with [¹⁸F]fluoride. This is a robust and widely used method in ¹⁸F chemistry.[4][7]

Caption: Decision workflow for selecting a radiolabeling strategy.

Part II: Radiosynthesis Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the radiolabeled compounds. All operations must be performed in a shielded hot cell using an automated synthesis module or appropriate remote handling equipment, in compliance with local radiation safety regulations.

Protocol A: Synthesis of [¹¹C]2-(5-Sulfamoylthiophen-2-yl)acetic acid

This protocol is based on a palladium-mediated [¹¹C]CO carbonylation reaction. The key is the rapid and efficient insertion of [¹¹C]CO between an aryl halide and a nucleophile.[5]

Precursor: 5-Iodo-thiophene-2-sulfonamide (must be synthesized and characterized beforehand).

Workflow Diagram:

Caption: Automated workflow for [¹¹C]CO-based radiosynthesis.

Methodology:

-

[¹¹C]CO Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target. Convert the [¹¹C]CO₂ to [¹¹C]CO by passing it over a heated column of zinc or molybdenum granules at >800°C.

-

Reaction Setup: In a sealed reaction vessel, pre-load:

-

5-Iodo-thiophene-2-sulfonamide (precursor, ~2-3 mg)

-

Pd₂(dba)₃ (palladium catalyst, ~2-4 mg)

-

Xantphos (ligand, ~3-5 mg)

-

Cesium Carbonate (base, ~5-10 mg)

-

Anhydrous Dimethylformamide (DMF, 300 µL)

-

-

Carbonylation: Bubble the produced [¹¹C]CO through the reaction vessel at room temperature for 2-3 minutes until radioactivity plateaus.

-

Carboxylation: After [¹¹C]CO trapping, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1M in THF, 100 µL). Seal the vessel and heat at 120°C for 5 minutes.

-

Quenching & Preparation for HPLC: Cool the vessel rapidly. Quench the reaction by adding 500 µL of an HPLC mobile phase pre-mixture (e.g., 40% Acetonitrile, 60% Water, 0.1% TFA) and pass the mixture through a 0.45 µm filter.

Protocol B: Synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetic acid [¹⁸F]fluoroethyl ester

This protocol uses a two-step approach: synthesis of a tosylated precursor followed by nucleophilic [¹⁸F]fluorination.

Precursor: 2-(2-(Tosyloxy)ethoxy)-2-oxoethyl-5-sulfamoylthiophene (must be synthesized and characterized beforehand).

Methodology:

-

[¹⁸F]Fluoride Trapping: Deliver aqueous [¹⁸F]fluoride from the cyclotron target to the synthesis module. Trap the [¹⁸F]F⁻ on an anion exchange cartridge (e.g., QMA).

-

Elution and Drying: Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂, ~5-10 mg) and potassium carbonate (K₂CO₃, ~1-2 mg) in Acetonitrile/Water (80/20, 1 mL).

-

Azeotropic Drying: Heat the vessel under a stream of nitrogen at 110°C to evaporate the solvent, forming the reactive anhydrous [K⁺/K₂₂₂]¹⁸F⁻ complex. Repeat with anhydrous acetonitrile (2 x 1 mL) to ensure complete dryness.

-

Radiolabeling Reaction: Add a solution of the tosylated precursor (~3-5 mg) in anhydrous Dimethyl Sulfoxide (DMSO, 400 µL) to the dried [¹⁸F]fluoride complex. Seal the vessel and heat at 120°C for 10-15 minutes.

-

Quenching & Preparation for HPLC: Cool the vessel. Dilute the reaction mixture with 1 mL of HPLC mobile phase pre-mixture and pass through a 0.45 µm filter.

Part III: Purification and Formulation

Purification is a critical step to remove unreacted radionuclide, precursors, reagents, and reaction by-products, ensuring the final product is safe and provides a high-quality imaging signal.[8] High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[9]

Caption: Workflow for Radio-HPLC purification and formulation.

Protocol: Semi-Preparative HPLC Purification

-

System Setup:

-

Column: Reverse-phase C18, semi-preparative (e.g., 250 x 10 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 4-5 mL/min.

-

Gradient: Start with a gradient appropriate to elute the product, determined during cold standard runs (e.g., 30% B to 70% B over 15 minutes).

-

-

Purification: Inject the crude product onto the HPLC system. Monitor the eluate with a UV detector (to identify the mass peak corresponding to the cold standard) and a radioactivity detector.

-

Collection: Collect the radioactive peak that corresponds to the retention time of the desired product into a sterile collection vial containing ~20 mL of sterile water.

Protocol: Formulation for Injection

-

Solid-Phase Extraction (SPE): Pass the collected HPLC fraction through a C18 Sep-Pak cartridge to trap the product.

-

Washing: Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

-

Elution: Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade Ethanol.

-

Final Formulation: Dilute the ethanol solution with 5-10 mL of USP-grade saline for injection. The final ethanol concentration should be less than 10% v/v.

-

Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Part IV: Quality Control - A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the radiopharmaceutical is safe for administration and that the resulting data is reliable.[10][11] For short-lived PET tracers, some tests are performed post-release.[12][13]

Summary of Quality Control Tests

| Test | Purpose | Acceptance Criteria | Method |

| Visual Inspection | Check for particulates and clarity. | Clear, colorless, particulate-free solution. | Visual |

| pH | Ensure physiological compatibility. | 5.0 - 7.5 | pH strip |

| Radiochemical Purity (RCP) | Determine the percentage of radioactivity in the desired chemical form.[10] | > 95% | Analytical Radio-HPLC |

| Radionuclidic Identity & Purity | Confirm the identity of the radionuclide and check for contaminants. | Identity confirmed by half-life; >99.5% of gamma emissions from 511 keV photons. | Dose calibrator; Multichannel analyzer |

| Molar Activity (Aₘ) | Measure the amount of radioactivity per mole of compound (Bq/mol). | Report value (typically > 37 GBq/µmol at end of synthesis). | Analytical HPLC with standard curve |

| Residual Solvents | Quantify remaining organic solvents from synthesis. | < 410 ppm for Acetonitrile, < 880 ppm for DMF, < 5000 ppm for Ethanol (per USP <467>). | Gas Chromatography (GC) (post-release) |

| Sterility | Check for microbial contamination. | No growth. | Fluid Thioglycollate Medium (post-release) |

| Bacterial Endotoxins | Quantify pyrogenic bacterial endotoxins. | < 175 EU / V (where V is the max dose in mL). | Limulus Amebocyte Lysate (LAL) test |

Protocol: Analytical Radio-HPLC for RCP

-

System Setup:

-

Column: Reverse-phase C18, analytical (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase & Gradient: Same as semi-preparative method, but with a flow rate of 1.0 mL/min.

-

-

Analysis: Inject a small aliquot (~10-20 µL) of the final formulated product.

-

Calculation: Integrate the areas of all radioactive peaks in the chromatogram.

-

RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100.

-

Part V: Application in Preclinical Imaging

Once the radiolabeled 2-(5-Sulfamoylthiophen-2-yl)acetic acid has passed all QC specifications, it can be used for in vivo imaging studies to assess its pharmacokinetic and pharmacodynamic properties.

-

Biodistribution Studies: A key component of evaluating a new tracer is the ex vivo biodistribution study.[14] Following intravenous injection of the radiotracer into a cohort of rodents (e.g., mice or rats), animals are euthanized at various time points (e.g., 5, 15, 30, 60, 120 minutes). Tissues of interest (blood, heart, lungs, liver, kidneys, muscle, bone, brain, tumor, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.[15] Results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

PET/CT Imaging: Dynamic or static PET scans can be performed on animal models to visualize the tracer's distribution in real-time. Anesthetized animals are injected with the radiotracer and imaged using a small-animal PET/CT scanner. The resulting images provide quantitative data on tracer uptake in various regions of interest over time, which is invaluable for assessing target engagement and pharmacokinetics.[16][17]

References

-

Dahl, K., Halldin, C., Schou, M. (2017). Efficient synthesis of carbon-11 labelled acylsulfonamides using [11C]CO carbonylation chemistry. Scientific Reports. Available at: [Link]

-

Khan, I. U., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Available at: [Link]

-

Zanelli, G.D. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico College of Pharmacy. Available at: [Link]

-

İlem-Özdemir, D., & Kayan, M. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Research in Pharmacy. Available at: [Link]

-

Cox, P. H. (1982). Quality Control of Radiopharmaceuticals. Nuklearmedizin. Nuclear medicine. Available at: [Link]

-

Dahl, K., et al. (2017). Efficient synthesis of carbon-11 labelled acylsulfonamides using [11C]CO carbonylation chemistry. Chemical Communications. Available at: [Link]

-

IAEA. (2021). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. Available at: [Link]

-

Wang, M., et al. (2007). Synthesis of carbon-11 labeled sulfonanilide analogues as new potential PET agents for imaging of aromatase in breast cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

AAT-015 and [11C]AAT-778 for a diagnostic approach. Frontiers in Pharmacology. Available at: [Link]

-

Zheng, M., et al. (2021). Discovery of carbon-11 labeled sulfonamide derivative: A PET tracer for imaging brain NLRP3 inflammasome. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Marek, A. Group. Synthesis of Radiolabeled Compounds. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Available at: [Link]

-

El-Kolaly, M.T. (1990). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. IAEA INIS. Available at: [Link]

-

Al-Karmi, M.Z. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Seminars in Nuclear Medicine. Available at: [Link]

-

Van der Wildt, B., et al. (2016). Synthesis and Biological Evaluation of Thiophene-Based Cannabinoid Receptor Type 2 Radiotracers for PET Imaging. Frontiers in Pharmacology. Available at: [Link]

-

Kotta, K., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. Available at: [Link]

-

Moravek. (2020). The Importance of Purification for Radiolabeled Compounds. Moravek, Inc. Available at: [Link]

-

Al-Karmi, M.Z., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Seminars in Nuclear Medicine. Available at: [Link]

-

Kotta, K., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ResearchGate. Available at: [Link]

-

Li, S., et al. (2015). Production and Transport of Gaseous 18F-Synthons: 18F-Acyl Fluorides. Nuclear Medicine and Biology. Available at: [Link]

-

Donnerhack, A., & Sattler, E.L. (1980). Production of carrier-free 18F-labeled acetic acid via a recoil labeling method. European Journal of Nuclear Medicine. Available at: [Link]

-

OSTI.GOV. (1961). Effect of Radiation on Distribution of S35-Labeled Sulfonamide. Office of Scientific and Technical Information. Available at: [Link]

-

Kandula, S. (2019). Development of new chemistry for fluorine-18 radiolabeling. University of Missouri-Columbia. Available at: [Link]

-

Keimer, A., & Haut, F. L. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]

-

Keimer, A., & Haut, F. L. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. ResearchGate. Available at: [Link]

-

Moravek. (2021). How Do You Synthesize Radiolabeled Compounds?. Moravek, Inc. Available at: [Link]

-

van der L'art, V. S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals. Available at: [Link]

-

Moravek. (2022). The Process of Radiolabeled Compound Synthesis. Moravek, Inc. Available at: [Link]

-

Arulsudar, N., et al. (2022). Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. Frontiers in Pharmacology. Available at: [Link]

-

Sharma, S. K., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics. Available at: [Link]

-

Haut Research Group. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. Available at: [Link]

-

Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

-

Bryan, J. N., et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. Journal of Visualized Experiments. Available at: [Link]

-

Shi, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

-

Marion, C., et al. (2023). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. Pharmaceuticals. Available at: [Link]

-

Chang, C., et al. (2019). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules. Available at: [Link]

-

Pharmaron. Radiolabelling And Radiosynthesis Services. Pharmaron. Available at: [Link]

-

Kim, D. K., et al. (2022). Quantitative Biodistribution and Pharmacokinetics Study of GMP-Grade Exosomes Labeled with 89Zr Radioisotope in Mice and Rats. Pharmaceutics. Available at: [Link]

-

Tsang, C. W., et al. (2021). Radiolabelling of nanomaterials for medical imaging and therapy. Chemical Society Reviews. Available at: [Link]

-

Molport. 2-(5-{sulfamoyl}thiophen-2-yl)acetic acid. Molport. Available at: [Link]

Sources

- 1. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies | MDPI [mdpi.com]

- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of carbon-11 labelled acylsulfonamides using [11C]CO carbonylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of carbon-11 labelled acylsulfonamides using [11C]CO carbonylation chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. moravek.com [moravek.com]

- 9. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 11. iaea.org [iaea.org]

- 12. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 13. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]

- 14. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]

- 16. Discovery of carbon-11 labeled sulfonamide derivative: A PET tracer for imaging brain NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: Biochemical Profiling and Bioconjugation of 2-(5-Sulfamoylthiophen-2-yl)acetic Acid in Carbonic Anhydrase Workflows

Introduction & Scientific Rationale

In the landscape of rational drug design and molecular imaging, 2-(5-sulfamoylthiophen-2-yl)acetic acid (CAS 923198-70-3) has emerged as a highly versatile, bifunctional building block. It is predominantly utilized in the development of targeted Carbonic Anhydrase Inhibitors (CAIs). The biochemical utility of this molecule stems from two distinct structural handles:

-

The Thiophene-2-Sulfonamide Pharmacophore: The primary sulfonamide group (-SO₂NH₂) serves as a highly efficient zinc-binding group (ZBG). Within the active site of metalloenzyme carbonic anhydrases (CAs), the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion. This interaction displaces the zinc-bound water/hydroxide molecule essential for CO₂ hydration. Furthermore, the five-membered thiophene ring provides optimal spatial orientation and hydrophobic interactions within the enzyme cavity, yielding superior binding kinetics compared to traditional six-membered benzenesulfonamide scaffolds[1].

-

The Acetic Acid Handle: The terminal carboxylic acid group provides a synthetic anchor for bioconjugation via standard peptide coupling chemistries (e.g., EDC/NHS). This allows researchers to synthesize complex, tailored probes—such as fluorophore-linked tracers for tumor hypoxia imaging (targeting hCA IX) or dual-target inhibitors (e.g., ATX/CA inhibitors) without compromising the integrity of the ZBG[2][3].

Mechanistic Pathway of Inhibition

Understanding the causality of CA inhibition is critical for downstream assay design. CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton. By structurally mimicking the transition state of this hydration reaction, thiophene-2-sulfonamides act as potent, site-directed inhibitors, blocking the enzymatic cascade that drives physiological processes like aqueous humor secretion and tumor pH regulation[4].

Figure 1: Mechanism of CA inhibition by 2-(5-sulfamoylthiophen-2-yl)acetic acid and downstream effects.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay

Purpose: To determine the absolute inhibition constant (

Materials:

-

Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

-

Buffer: 20 mM HEPES (pH 7.5) for hCA II, or 10 mM Tris (pH 8.3) for hCA IX. (Causality: HEPES is preferred for hCA II to minimize buffer-zinc interference that occurs with phosphate buffers).

-

Indicator: 0.2 mM Phenol Red.

-

Substrate: CO₂-saturated ultrapure water (approx. 35 mM at 20°C).

-

Inhibitor stock: 10 mM in DMSO.

Step-by-Step Workflow:

-

Enzyme-Inhibitor Pre-incubation: Prepare Syringe A containing the target CA isoform (e.g., 10 nM) and Phenol Red in the assay buffer. Spike in varying concentrations of the inhibitor (0.1 nM to 10 µM). Critical Step: Incubate for 15 minutes at room temperature. Sulfonamide binding to the Zn²⁺ ion is a slow, multi-step process; insufficient incubation leads to artificially inflated

values. -

Substrate Preparation: Bubble pure CO₂ gas through chilled (20°C) ultrapure water for 30 minutes to reach saturation. Dilute to desired working concentrations (1.7 to 17 mM) immediately before use to prevent outgassing. Load into Syringe B.

-

Rapid Mixing: Trigger the pneumatic ram to mix Syringe A and Syringe B in a 1:1 volume ratio into the observation cell.

-

Data Acquisition: Monitor the absorbance of Phenol Red at 557 nm for 10–50 seconds. The decrease in absorbance corresponds to the acidification of the medium.

-

Kinetic Analysis: Extract the initial velocities (

) from the linear portion of the progress curves (first 5-10% of the reaction). Plot

Figure 2: Step-by-step workflow of the Stopped-Flow CO2 Hydration Kinetics Assay.

Protocol B: Bioconjugation via EDC/NHS Coupling

Purpose: To synthesize a functionalized probe by conjugating an amine-containing reporter to the acetic acid moiety of 2-(5-sulfamoylthiophen-2-yl)acetic acid. Causality & Trustworthiness: Direct coupling of carboxylic acids to amines can be inefficient. The activation of the acid with EDC forms an unstable O-acylisourea intermediate. Adding NHS stabilizes this intermediate into an amine-reactive NHS ester. This two-step process prevents unwanted hydrolysis and side reactions, ensuring high conjugation yields. The final product is validated functionally via Protocol A to ensure the reporter group does not sterically hinder Zn²⁺ binding.

Step-by-Step Workflow:

-

Activation: Dissolve 10 mg of 2-(5-sulfamoylthiophen-2-yl)acetic acid in 1 mL anhydrous DMF. Add 1.5 equivalents of EDC-HCl and 1.5 equivalents of NHS. Stir at room temperature for 2 hours under a nitrogen atmosphere.

-

Coupling: Add 1.1 equivalents of the primary amine payload (e.g., FITC-ethylenediamine for fluorescence, or an amine-functionalized DOTA chelator for Indium-111 radiolabeling)[3]. Add 3 equivalents of DIPEA (N,N-Diisopropylethylamine) to maintain a basic environment, ensuring the primary amine remains deprotonated and highly nucleophilic.

-

Reaction & Purification: Stir overnight in the dark. Quench the reaction with water and purify the conjugate using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Validation: Confirm the product mass using LC-MS and verify retained CA binding affinity using the Stopped-Flow Assay.

Data Presentation: Comparative Isoform Selectivity

The structural nuances of thiophene-2-sulfonamides dictate their selectivity profiles across the 15 human CA isoforms. The table below summarizes typical

| CA Isoform | Cellular Localization | Primary Physiological Role | Typical | Clinical Relevance |

| hCA I | Cytosolic (RBCs) | Retinal/vascular pH buffering | 200 - 4000 | Off-target (minimization desired) |

| hCA II | Cytosolic (Ubiquitous) | Aqueous humor secretion | 0.5 - 25 | Glaucoma, Edema |

| hCA IX | Transmembrane | Tumor pH regulation (Hypoxia) | 5 - 50 | Solid Tumor Imaging / Therapy |

| hCA XII | Transmembrane | Tumor pH regulation | 2 - 40 | Chemo-sensitization |

Note: While the free acetic acid derivative exhibits broad-spectrum activity, the conjugation of bulky fluorophores or chelators to the acetic acid handle (via Protocol B) often shifts selectivity towards the tumor-associated transmembrane isoforms (hCA IX and XII). This is due to steric clashes that occur in the narrower active site cavities of cytosolic isoforms like hCA I and II[3].

References

1.[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. nih.gov. Available at: 2.[6] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. mdpi.com. Available at: 3.[4] Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry. acs.org. Available at: 4.[2] US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors. google.com. Available at: 5.[3] Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo | Oncotarget. oncotarget.com. Available at: 6.[5] N-(1-naphthyl)ethylenediamine | CAS#:551-09-7 | Chemsrc. chemsrc.com. Available at:

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors - Google Patents [patents.google.com]

- 3. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo | Oncotarget [oncotarget.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-(1-naphthyl)ethylenediamine | CAS#:551-09-7 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Sulfamoylthiophene Derivatives

This technical guide is structured as a specialized support center resource for the synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetic acid . It prioritizes yield optimization through mechanistic control and rigorous process parameters.

Topic: Improving the Yield of 2-(5-Sulfamoylthiophen-2-yl)acetic acid

Executive Summary & Mechanistic Insight

Users frequently report low yields (<40%) when synthesizing 2-(5-Sulfamoylthiophen-2-yl)acetic acid via direct chlorosulfonation of the parent acid. The primary failure modes are decarboxylation due to thermal stress and hydrolysis of the sulfonyl chloride intermediate.

To maximize yield (target >75%), this guide recommends shifting from a Direct Acid Route to a Protection-Deprotection Strategy. By masking the carboxylic acid as an ester, we stabilize the molecule during the aggressive chlorosulfonation step and improve the solubility of the intermediate.

The Reaction Pathway (Optimized)

The following diagram illustrates the critical difference between the low-yield direct path and the recommended high-yield ester pathway.

Figure 1: Comparison of the high-risk direct route versus the stabilized esterification route. The ester route prevents side reactions on the acetic acid tail.

Troubleshooting Guide: Root Cause Analysis

Before altering your protocol, identify your specific failure mode using the table below.

| Symptom | Probable Cause | Technical Solution |

| Black/Dark reaction mixture | Charring/Polymerization. Thiophene rings are electron-rich and sensitive to oxidation by strong acids (like | Control Exotherm: Dilute the substrate in DCM or |